3-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a heterocyclic compound with the molecular formula C12H16N6O3 and a molecular weight of 292.29 g/mol. It is classified as a pyrazole and triazole derivative, which are known for their diverse biological activities and potential applications in medicinal chemistry and materials science. This compound is often utilized in research due to its intriguing structural properties and potential as a precursor for energetic materials.
The synthesis of 3-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine typically involves multi-step reactions that may include the formation of the pyrazole ring followed by the introduction of the triazole moiety. Specific methods can vary based on the desired yield and purity but generally include:
Technical details regarding reaction conditions (temperature, solvent choice, catalysts) are critical for optimizing yield and purity but are often proprietary or found in specialized literature.
The molecular structure of 3-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine can be represented using various structural formulas:
This compound features a complex arrangement of nitrogen-rich heterocycles that contribute to its biological activity and interaction with various targets.
The compound may participate in several chemical reactions typical of pyrazole and triazole derivatives:
Technical details about these reactions depend on specific experimental conditions and desired products.
The mechanism of action for 3-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine involves interactions with biological targets such as enzymes or receptors:
The specific biochemical pathways affected can include those involved in inflammation and cell growth regulation.
The physical and chemical properties of 3-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine include:
These properties are essential for determining its suitability for various research applications.
This compound has several scientific uses:
The triazolo[4,3-a]azepine scaffold is a bicyclic heterocyclic framework characterized by a seven-membered azepine ring fused to a five-membered triazole moiety. This architecture imparts distinct conformational flexibility, enabling interactions with diverse biological targets. The azepine ring typically adopts a boat-like conformation in its saturated form (6,7,8,9-tetrahydro-5H-derivative), which enhances metabolic stability compared to planar aromatic systems while maintaining sufficient rigidity for target selectivity [1] [3]. The triazole component contributes hydrogen-bonding capability via its annular nitrogen atoms, facilitating critical interactions with enzymatic binding pockets, particularly in the central nervous system (CNS) and oncology-relevant pathways [3].
Synthetic methodologies for this core leverage ring-closing metathesis (RCM), intramolecular amidation, or photocyclization. For example, saturated azepine precursors can be cyclized via RCM using Grubbs catalysts, followed by triazole annulation through hydrazine-carboxylate condensations [3]. Modern approaches emphasize green chemistry principles, such as microwave-assisted synthesis, which reduces reaction times from hours to minutes while improving yields (>75%) and purity [6]. The scaffold’s versatility is evidenced by its presence in GABA-A receptor modulators (e.g., benzodiazepine-derived analogs) and kinase inhibitors, where the bridged nitrogen atoms act as hydrogen-bond acceptors for ATP-binding domains [3].
Table 1: Bioactive Triazolo[4,3-a]azepine Derivatives and Therapeutic Applications
Compound Class | Biological Target | Therapeutic Area | Key Structural Feature |
---|---|---|---|
Triazolobenzodiazepines | GABA-A Receptor | Anxiety/Seizures | 2,3-Dihydro fusion |
Pyrazolyl-triazoloazepines | Microtubule Assembly | Oncology | C1-Alkyl linker with pyrazole |
Aryl-fused derivatives | Serotonin Receptors (5-HT) | Depression | Extended π-system at C9 |
Pyrazole derivatives serve as privileged pharmacophores due to their tunable electronic properties and robust synthetic accessibility. The 3-methoxy-4-nitro substitution pattern, as featured in the target compound, enhances hydrogen-bond acceptor capacity via the nitro group while the methoxy moiety provides moderate lipophilicity, optimizing blood-brain barrier (BBB) penetration for CNS applications [2] [6]. Pyrazole-based drugs like Crizotinib (ALK inhibitor) and Pralsetinib (RET tyrosine kinase inhibitor) underscore their prominence in oncology, where the pyrazole ring acts as a hinge-binding motif in kinase ATP pockets [2].
In the target compound, the pyrazole is linked to the triazoloazepine core via a methylene spacer, enabling conformational freedom for simultaneous target engagement. This design mirrors hybrid strategies in microtubule-targeting agents (e.g., combretastatin-pyrazole conjugates), where pyrazole optimizes tubulin-binding affinity [2]. Synthetic routes to 3,4-disubstituted pyrazoles often involve cyclocondensation of β-diketones with hydrazines under ultrasound irradiation, achieving yields >85% in <30 minutes [6]. The electron-withdrawing nitro group at C4 further activates the pyrazole for nucleophilic substitutions, facilitating downstream derivatization.
Table 2: FDA-Approved Pyrazole-Based Therapeutics
Drug Name | Target/Pathway | Indication | Pyrazole Substitution Pattern |
---|---|---|---|
Crizotinib | ALK/ROS1 Tyrosine Kinase | NSCLC | 3,5-Disubstituted |
Celecoxib | COX-2 Enzyme | Inflammation/Arthritis | 1,3,5-Trisubstituted |
Rimonabant | Cannabinoid Receptor CB1 | Obesity (Withdrawn) | 1,3-Disubstituted |
Pralsetinib | RET Tyrosine Kinase | Thyroid Cancer | 3-Isopropoxy-4-methyl |
The hybrid architecture of 3-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine merges these pharmacophoric strengths:
Nitro groups in heterocyclic systems are strategic electron-withdrawing functionalities that enhance binding affinity through dipole interactions and hydrogen bonding. In the target compound, the 4-nitro substituent on the pyrazole ring significantly lowers the LUMO energy, facilitating charge-transfer interactions with biological nucleophiles (e.g., cysteine thiols in kinase catalytic domains) [5] [7]. This moiety also serves as a masked precursor for reduced aniline derivatives, which can undergo intramolecular cyclizations to generate benzimidazoles or triazines—valuable for prodrug strategies [7].
Nitro groups improve bioavailability modulation by fine-tuning logP values. For instance, in tubulin polymerization inhibitors, nitro-substituted pyrazoles exhibit IC₅₀ values 5–10-fold lower than non-nitrated analogs due to enhanced hydrophobic pocket binding [5]. However, strategic positioning is critical; ortho-nitro groups may induce steric clashes, whereas para-nitro substitutions optimize electronic effects without compromising steric fit [7]. Case studies include nitropyridine-based JAK2 inhibitors (e.g., 2-chloro-5-methyl-3-nitropyridine derivatives) where the nitro group augments kinase inhibition (IC₅₀ = 8.5–12.2 µM) by stabilizing a key binding loop conformation [7].
Table 3: Nitro-Heterocycles in Clinical and Preclinical Development
Compound | Heterocycle Core | Biological Target | Effect of Nitro Group |
---|---|---|---|
4-Nitropyridine-N-oxide | Pyridine | P. aeruginosa Biofilm | Synergizes with AgNPs; inhibits quorum sensing |
3-Nitro-1H-pyrazolyl GSK3 Inhibitors | Pyrazole | Glycogen Synthase Kinase-3 | Enhances IC₅₀ to 8 nM via H-bonding |
5-Nitropyridin-2-yl Ureas | Pyridine | Urease | Lowers IC₅₀ to 2.0 µM (vs. 23.2 µM for thiourea) |
In the target compound, the 4-nitro group likely amplifies anticancer activity through dual mechanisms:
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8